molecular formula C9H5FN2O2S B13062639 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B13062639
M. Wt: 224.21 g/mol
InChI Key: XSGCXZCZWXXULN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H5FN2O2S

Molecular Weight

224.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)

InChI Key

XSGCXZCZWXXULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)C(=O)O)F

Origin of Product

United States

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